2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2,5-dimethylpyrrole under specific conditions. The nitro group is then reduced to an amine, followed by the formation of the hydrazide through the reaction with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .
Analyse Chemischer Reaktionen
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles or triazoles.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and antitubercular activities, making it a candidate for developing new antimicrobial agents.
Medicine: Its potential cytotoxic activity against certain cancer cell lines suggests its use in cancer research.
Industry: The compound’s derivatives are explored for their use in creating new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes and molecular targets. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide include other benzoic acid hydrazide derivatives, such as:
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and chemical properties. The unique combination of the chloro group and the 2,5-dimethylpyrrole moiety in this compound contributes to its distinct properties and potential applications .
Eigenschaften
Molekularformel |
C13H14ClN3O |
---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-9(2)17(8)10-5-6-11(12(14)7-10)13(18)16-15/h3-7H,15H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
AEZXHAMRXAQZMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)NN)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.